molecular formula C16H21N3O2 B2359800 N-(3-(4-(dimethylamino)phenyl)propyl)-5-methylisoxazole-4-carboxamide CAS No. 1448131-96-1

N-(3-(4-(dimethylamino)phenyl)propyl)-5-methylisoxazole-4-carboxamide

Cat. No.: B2359800
CAS No.: 1448131-96-1
M. Wt: 287.363
InChI Key: VCKGABGWNAXYJR-UHFFFAOYSA-N
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Description

The compound is an isoxazole derivative. Isoxazoles are a class of organic compounds containing a five-membered ring with three carbon atoms, one oxygen atom, and one nitrogen atom . The presence of the dimethylamino group suggests that this compound might have some interesting chemical properties, such as the ability to act as a base.


Physical and Chemical Properties Analysis

The physical and chemical properties of a compound can be determined through a variety of experimental techniques. These might include measuring its melting point, boiling point, solubility in various solvents, and reactivity with various reagents .

Scientific Research Applications

Inhibition of Dihydroorotate Dehydrogenase

Research has shown that certain isoxazole derivatives, including closely related compounds to N-(3-(4-(dimethylamino)phenyl)propyl)-5-methylisoxazole-4-carboxamide, have significant inhibitory effects on dihydroorotate dehydrogenase, an enzyme critical for pyrimidine de novo synthesis. This inhibition can affect pyrimidine nucleotide pools, essential for immune cell functions, highlighting potential applications in immunosuppression and antirheumatic therapies (Knecht & Löffler, 1998).

Antitumor Activity

Isoxazole derivatives have been evaluated for their antitumor activity, showcasing their potential in treating various cancers. For example, carboxamide derivatives of benzo[b][1,6]naphthyridines have demonstrated potent cytotoxicity against leukemia, lung carcinoma, and human Jurkat leukemia cell lines, suggesting their use in cancer therapy (Deady et al., 2003).

Catalytic Applications

The compound N-(4,6-Dimethylpyrimidin-2-yl)-5-phenylisoxazole-3-carboxamide, bearing structural similarities, has been used as a ligand for bimetallic composite catalysts. These catalysts have shown high activity in the Suzuki reaction in aqueous media, facilitating the synthesis of heterobiaryls containing furyl and thienyl rings, underscoring the utility of such compounds in organic synthesis and catalysis (Bumagin et al., 2019).

Tautomerism Studies

Research into heteroaromatic compounds, including isoxazole derivatives, has provided insights into the tautomerism of five-membered rings, such as 5-hydroxyisoxazoles and isoxazol-5-ones. These studies contribute to the fundamental understanding of chemical properties and reactions of isoxazole compounds, which can inform their application in various scientific and therapeutic contexts (Boulton & Katritzky, 1961).

Microwave-Assisted Synthesis

The microwave-assisted synthesis of pyrazole derivatives containing the dimethylamino phenyl group, similar to the compound , has been explored for their antibacterial and antifungal activities. This method demonstrates the compound's role in the development of new pharmaceutical agents with potential antimicrobial properties (Swarnkar et al., 2014).

Safety and Hazards

The safety and hazards associated with a compound depend on its physical and chemical properties. For example, some compounds might be toxic or corrosive, while others might be flammable or explosive .

Future Directions

The future directions for research on this compound would depend on its properties and potential applications. For example, if it were found to have interesting biological activity, it might be studied as a potential drug .

Properties

IUPAC Name

N-[3-[4-(dimethylamino)phenyl]propyl]-5-methyl-1,2-oxazole-4-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21N3O2/c1-12-15(11-18-21-12)16(20)17-10-4-5-13-6-8-14(9-7-13)19(2)3/h6-9,11H,4-5,10H2,1-3H3,(H,17,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCKGABGWNAXYJR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=NO1)C(=O)NCCCC2=CC=C(C=C2)N(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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